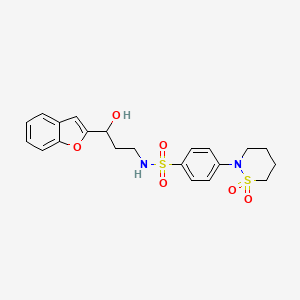

N-(3-(苯并呋喃-2-基)-3-羟基丙基)-4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

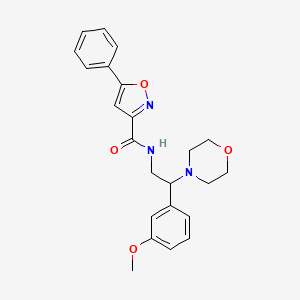

The compound "N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, and for their potential therapeutic applications in diseases such as diabetes, cancer, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or other aromatic precursors. For instance, a series of N-(furan-3-ylmethylene)benzenesulfonamides were synthesized using a gold(I)-catalyzed cascade reaction, which included a 1,2-alkynyl migration onto a gold carbenoid . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the construction of the sulfonamide moiety and subsequent functionalization could be inferred.

Molecular Structure Analysis

X-ray crystallographic studies have been conducted to understand the binding of N-substituted benzenesulfonamides to enzyme active sites. These studies reveal that the sulfonamide group often coordinates with catalytic or metal ions within the enzyme, which is crucial for their inhibitory activity . The molecular structure of benzenesulfonamides, including the presence of substituents like benzofuran or thiazinan rings, can significantly influence their binding affinity and specificity towards different enzyme isoforms.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, primarily as enzyme inhibitors. They typically act by mimicking the natural substrate of the enzyme or by binding to the active site, thus preventing the actual substrate from binding. For example, N-substituted benzenesulfonamides have been shown to inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site . The inhibitory activity can be fine-tuned by modifying the substituents on the benzenesulfonamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. Substituents on the benzenesulfonamide ring can affect these properties, which in turn can influence the compound's bioavailability and pharmacokinetics. For instance, the introduction of polar substituents may enhance solubility in aqueous media, while lipophilic groups can increase membrane permeability .

科学研究应用

科学研究中的苯并呋喃衍生物

苯并呋喃化合物在自然界中普遍存在,并表现出广泛的生物活性,使其在药物研究中引起极大兴趣。这些活性包括抗肿瘤、抗菌、抗氧化和抗病毒特性。已经开发出构建苯并呋喃环的新方法,展示了该化合物作为天然药物先导的潜力。例如,一种新型的大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性,表明其作为丙型肝炎疾病治疗药物的潜力。此外,苯并呋喃衍生物已被开发并用作抗癌剂,展示了苯并呋喃支架在药物发现中的多功能性和重要性 (Miao 等人,2019)。

科学研究中的磺酰胺及其相关衍生物

磺酰胺衍生物表现出广泛的生物活性,使其在药物化学中占有重要地位。这些化合物已因其在治疗各种疾病中的潜力而被探索,包括 HIV-1 感染,其中某些磺酰胺衍生物已被确定为潜在的 Nef 抑制剂。这突出了磺酰胺基团在针对 HIV-1 开发新治疗策略中的作用,强调了磺酰胺衍生物在药物化学和药物开发中的重要性 (Lv 等人,2020)。

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c24-19(21-15-16-5-1-2-6-20(16)29-21)11-12-22-31(27,28)18-9-7-17(8-10-18)23-13-3-4-14-30(23,25)26/h1-2,5-10,15,19,22,24H,3-4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKHPMDJGPMKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)

![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)